molecular formula C6H10N2O4 B136380 3-(N-carbethoxy-N-nitrosamino)propionaldehyde CAS No. 151751-83-6

3-(N-carbethoxy-N-nitrosamino)propionaldehyde

Cat. No. B136380
M. Wt: 174.15 g/mol
InChI Key: KOKQIXISIOUXJI-UHFFFAOYSA-N
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Description

3-(N-Carbethoxy-N-nitrosamino)propionaldehyde, also known as carbethoxy-NPA, is a chemical compound with the molecular formula C6H10N2O4 . It is achiral, meaning it does not exhibit optical activity . The compound has not been extensively studied, and no associations have been curated for this chemical yet .


Molecular Structure Analysis

The molecular weight of 3-(N-Carbethoxy-N-nitrosamino)propionaldehyde is 174.1546 . The compound is achiral, with no defined stereocenters or E/Z centers . Its structure can be represented by the SMILES string CCOC(=O)N(CCC=O)N=O .


Chemical Reactions Analysis

One documented reaction involving 3-(N-Carbethoxy-N-nitrosamino)propionaldehyde is its reaction with deoxyguanosine or DNA to form acrolein-derived 1,N2-propanoguanine adducts . This reaction was confirmed through HPLC co-migration, NMR and UV spectra, and comparison with synthetic standards .

Scientific Research Applications

DNA Adduct Formation and Mutagenic Effects

3-(N-carbethoxy-N-nitrosamino)propionaldehyde, a metabolically activated form of 3-(Methylnitrosamino)propionaldehyde (MNPA), is found to form acrolein-derived 1,N2-propanoguanine adducts in DNA. This occurs upon reacting deoxyguanosine or DNA with the compound. The formation of these adducts contributes to the mutagenicity observed in Salmonella tester strains, indicating a potential role in carcinogenesis due to DNA modification (Chung et al., 1994).

Role in Nitrosamine Metabolism and Carcinogenesis

3-(N-carbethoxy-N-nitrosamino)propionaldehyde has been implicated in the metabolism of certain nitrosamines, suggesting its involvement in the activation of compounds to carcinogenic forms. Studies demonstrate the formation of unstable intermediates from alpha hydroxylation of nitrosamines, leading to carcinogenic metabolites. This process underscores the compound's potential role in metabolic pathways related to carcinogenesis (Hecht et al., 1978).

Future Directions

Future research could focus on further characterizing the chemical reactions of 3-(N-Carbethoxy-N-nitrosamino)propionaldehyde, particularly its ability to form DNA adducts . This could provide valuable insights into the compound’s potential mutagenicity and its role in carcinogenesis .

properties

IUPAC Name

ethyl N-nitroso-N-(3-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c1-2-12-6(10)8(7-11)4-3-5-9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKQIXISIOUXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(CCC=O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164866
Record name 3-(N-carbethoxy-N-nitrosamino)propionaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-carbethoxy-N-nitrosamino)propionaldehyde

CAS RN

151751-83-6
Record name 3-(N-Carbethoxy-N-nitrosamino)propionaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151751836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(N-carbethoxy-N-nitrosamino)propionaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-Carbethoxy-N-nitrosamino)propionaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T48GZS4DHA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(N-carbethoxy-N-nitrosamino)propionaldehyde
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Citations

For This Compound
24
Citations
FL Chung, J Krzeminski, M Wang… - Chemical research in …, 1994 - ACS Publications
3-(Methylnitrosamino) propionaldehyde (MNPA) is a carcinogenic nitrosamine formed by nitrosation of arecoline, a major alkaloid in areca nut which is a constituent of betel quid. While …
Number of citations: 20 pubs.acs.org
M Miyazaki, E Sugawara, T Yoshimura… - … /Genetic Toxicology and …, 2005 - Elsevier
Betel quid chewing is known to cause cheek cancer in a wide area covering Africa to Asia. Areca nut contained in the betel quid is believed to give rise to carcinogenic N-nitrosamines. …
Number of citations: 32 www.sciencedirect.com
IARC Working Group on the Evaluation of … - Betel-quid and Areca …, 2004 - ncbi.nlm.nih.gov
NMR, UV and MS data have been reported (Wenke & Hoffmann, 1983; Nishikawa et al., 1992) IR, NMR and MS data have been reported (Chang et al., 1976; Wenke & Hoffmann, 1983)…
Number of citations: 0 www.ncbi.nlm.nih.gov
AJL Ham, A Ranasinghe, H Koc… - Chemical Research in …, 2000 - ACS Publications
In these studies, we demonstrate that N 2 ,3-ethenoguanine (N 2 ,3-εGua) is formed from lipid peroxidation as well as other oxidative reactions. Ethyl linoleate (EtLA) or 4-hydroxy-2-…
Number of citations: 40 pubs.acs.org
NG Oliveira, DL Ramos, RJ Dinis-Oliveira - Archives of Toxicology, 2021 - Springer
Areca nut (AN) is consumed by more than 600 million of individuals, particularly in some regions of South Asia, East Africa, and tropical Pacific, being classified as carcinogenic to …
Number of citations: 32 link.springer.com
K Ochs, RW Sobol, SH Wilson, B Kaina - Cancer research, 1999 - AACR
DNA polymerase β (β-pol), which is involved in base excision repair, was investigated for its role in protection of cells against various genotoxic agents and cytostatic drugs using β-pol …
Number of citations: 175 aacrjournals.org
S Wu, K Blackburn, J Amburgey, J Jaworska… - Regulatory Toxicology …, 2010 - Elsevier
A systematic expert-driven process is presented for evaluating analogs for read across in SAR (structure activity relationship) toxicological assessments. The approach involves …
Number of citations: 160 www.sciencedirect.com
G Choi, SH Hong - ACS Sustainable Chemistry & Engineering, 2018 - ACS Publications
Methanol was utilized for C1 functionalization of primary amines; N-formylation, N-methylation, and N,N-formylmethylation. The reactions were achieved via dehydrogenation of …
Number of citations: 55 pubs.acs.org
DW Boerth, E Eder, S Hussain… - Chemical research in …, 1998 - ACS Publications
The structures and conformations of adducts formed by reaction of guanosine with several mutagenic α,β-unsaturated carbonyl compounds have been investigated by semi-empirical …
Number of citations: 17 pubs.acs.org
JF Tsai, JE Jeng, LY Chuang, MS Ho, YC Ko, ZY Lin… - Medicine, 2004 - journals.lww.com
This case-control study aimed to assess the independent and interactive role of habitual betel quid chewing and known risk factors for hepatocellular carcinoma (HCC). Subjects …
Number of citations: 82 journals.lww.com

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